molecular formula C10H7BrO2S B8808368 3-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid

3-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid

Cat. No. B8808368
M. Wt: 271.13 g/mol
InChI Key: IBURJTFTBSXURE-UHFFFAOYSA-N
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Patent
US09238026B2

Procedure details

A solution of ethyl 3-bromo-4-methyl-benzo[b]thiophene-2-carboxylate (23b) (640 mg, 2.14 mmol) and potassium hydroxide (1.17 g, 21 mmol) in a mixture of methanol (10 mL) and water (5 mL) was warmed at 70° C. After 1 hour, methanol was evaporated and water (10 mL) was added to the reaction mixture which was washed with diethyl ether (10 mL). The aqueous layer was acidified to pH 2 with a hydrochloric acid solution 1N and extracted with ethyl acetate (2×10 mL). The organic layer was washed with brine (10 mL), dried over sodium sulfate, filtered and evaporated under reduced pressure to afford the desired acid (23c) as a white solid without further purification (420 mg, 1.55 mmol, 72%).
Name
ethyl 3-bromo-4-methyl-benzo[b]thiophene-2-carboxylate
Quantity
640 mg
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]2[C:15]([CH3:16])=[CH:14][CH:13]=[CH:12][C:4]=2[S:5][C:6]=1[C:7]([O:9]CC)=[O:8].[OH-].[K+]>CO.O>[Br:1][C:2]1[C:3]2[C:15]([CH3:16])=[CH:14][CH:13]=[CH:12][C:4]=2[S:5][C:6]=1[C:7]([OH:9])=[O:8] |f:1.2|

Inputs

Step One
Name
ethyl 3-bromo-4-methyl-benzo[b]thiophene-2-carboxylate
Quantity
640 mg
Type
reactant
Smiles
BrC=1C2=C(SC1C(=O)OCC)C=CC=C2C
Name
Quantity
1.17 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
methanol was evaporated
ADDITION
Type
ADDITION
Details
water (10 mL) was added to the reaction mixture which
WASH
Type
WASH
Details
was washed with diethyl ether (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×10 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C2=C(SC1C(=O)O)C=CC=C2C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.